molecular formula C9H14O6 B13190643 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate

Cat. No.: B13190643
M. Wt: 218.20 g/mol
InChI Key: SQOPPLKCNFJGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate, also known as norbornene dicarboxylic acid dihydrate, is a bicyclic compound with the molecular formula C₉H₁₀O₄·2H₂O. This compound is characterized by its rigid bicyclic structure, which includes a double bond and two carboxylic acid groups. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the diacid. The reaction conditions typically include:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by purification steps such as recrystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate involves its ability to participate in various chemical reactions due to its reactive double bond and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate is unique due to its dihydrate form, which can influence its solubility and reactivity. This makes it particularly useful in specific synthetic and industrial applications where controlled reactivity is desired .

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;dihydrate

InChI

InChI=1S/C9H10O4.2H2O/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);2*1H2

InChI Key

SQOPPLKCNFJGLV-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.